
4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an aminomethyl group and a difluoroethoxy group attached to a phenol ring, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride typically involves multiple steps, starting with the preparation of the phenol derivative. The synthetic route may include:
Nucleophilic substitution: Introduction of the difluoroethoxy group via a nucleophilic substitution reaction.
Aminomethylation: Addition of the aminomethyl group through a Mannich reaction or similar aminomethylation process.
Hydrochloride formation: Conversion to the hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different ether derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the difluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride include:
4-(Aminomethyl)phenol: Lacks the difluoroethoxy group, resulting in different chemical and biological properties.
2-(2,2-Difluoroethoxy)phenol: Lacks the aminomethyl group, affecting its reactivity and applications.
4-(Aminomethyl)-2-(ethoxy)phenol:
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H12ClF2NO2 |
|---|---|
Molekulargewicht |
239.65 g/mol |
IUPAC-Name |
4-(aminomethyl)-2-(2,2-difluoroethoxy)phenol;hydrochloride |
InChI |
InChI=1S/C9H11F2NO2.ClH/c10-9(11)5-14-8-3-6(4-12)1-2-7(8)13;/h1-3,9,13H,4-5,12H2;1H |
InChI-Schlüssel |
HCRQFDSTTRNVAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN)OCC(F)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


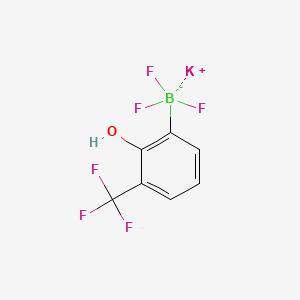
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
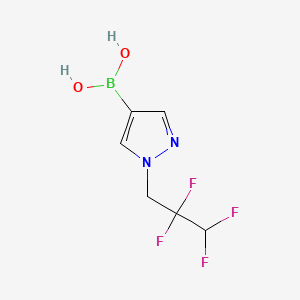
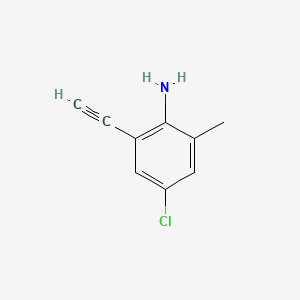
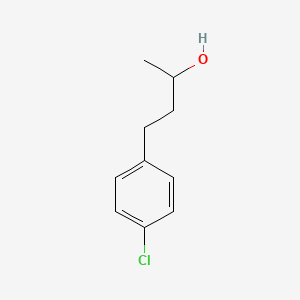
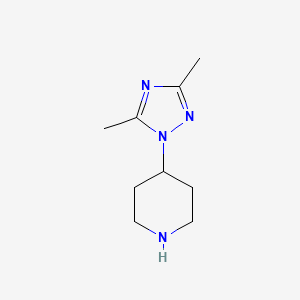
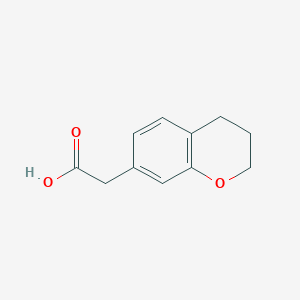
![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)
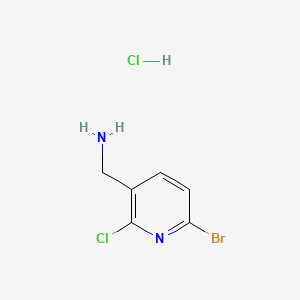
![3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13456767.png)

![1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13456778.png)
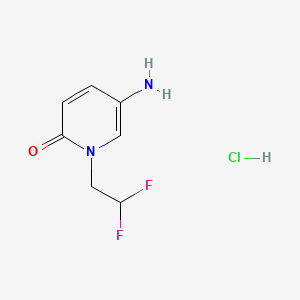
![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one](/img/structure/B13456788.png)
